molecular formula C12H13NO3 B6222060 4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2763975-88-6

4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No. B6222060
CAS RN: 2763975-88-6
M. Wt: 219.2
InChI Key:
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Description

4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid, or 4-MPCA, is an organic compound that has been studied extensively in recent years. It is a member of the pyridine family and has a variety of properties that make it a useful tool for scientific research.

Scientific Research Applications

4-MPCA has a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a ligand in the synthesis of metal complexes, which can be used for a variety of applications, such as catalysis and drug delivery. Additionally, 4-MPCA has been used as a starting material for the synthesis of a variety of heterocyclic compounds, which can be used for a variety of purposes, such as drug discovery and development.

Mechanism of Action

The mechanism of action of 4-MPCA is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 reduces the production of pro-inflammatory mediators, such as prostaglandins and thromboxanes, which are involved in the inflammatory response. Additionally, 4-MPCA has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are also involved in the inflammatory response.
Biochemical and Physiological Effects
4-MPCA has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and thromboxanes, which are involved in the inflammatory response. Additionally, 4-MPCA has been shown to inhibit the production of leukotrienes, which are also involved in the inflammatory response. Furthermore, 4-MPCA has been shown to possess anti-cancer and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

4-MPCA has a number of advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and can be stored for long periods of time. Furthermore, it is relatively non-toxic and can be handled safely.
However, there are some limitations to using 4-MPCA in lab experiments. For example, it is not very soluble in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for 4-MPCA research. For example, further research could be done to explore its potential as an anti-cancer and anti-inflammatory agent. Additionally, further research could be done to explore its potential as a substrate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. Furthermore, further research could be done to explore its potential as a ligand for the synthesis of metal complexes, which could be used for a variety of applications, such as catalysis and drug delivery. Finally, further research could be done to explore its potential as a starting material for the synthesis of a variety of heterocyclic compounds, which could be used for a variety of purposes, such as drug discovery and development.

Synthesis Methods

4-MPCA can be synthesized from the reaction of pyridine with 5-chloropyridin-3-ylmethyl bromide. This reaction is carried out in the presence of a base and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction yields 4-MPCA in high yield and purity. Additionally, 4-MPCA can be synthesized from the reaction of pyridine with 5-chloropyridin-3-ylmethyl chloride, which is also carried out in the presence of a base and a solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid' involves the synthesis of the bicyclic ring system followed by the introduction of the pyridine and carboxylic acid functional groups.", "Starting Materials": [ "Cyclohexene", "Methyl acrylate", "Sodium methoxide", "3-Aminomethyl-5-methylpyridine", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Synthesis of the bicyclic ring system", "a. Cyclohexene is reacted with methyl acrylate in the presence of sodium methoxide to form the bicyclic intermediate.", "b. The intermediate is then treated with bromine and sodium hydroxide to form the desired bicyclic ring system.", "Step 2: Introduction of the pyridine functional group", "a. 3-Aminomethyl-5-methylpyridine is reacted with the bicyclic ring system in the presence of sodium borohydride to form the desired compound with the pyridine functional group.", "Step 3: Introduction of the carboxylic acid functional group", "a. The compound from step 2 is treated with sodium bicarbonate and hydrochloric acid to form the carboxylic acid functional group.", "b. The product is then purified using a mixture of ethyl acetate, methanol, and water." ] }

CAS RN

2763975-88-6

Molecular Formula

C12H13NO3

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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